molecular formula C7H2BrF4NO4 B12847154 6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol

6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol

Cat. No.: B12847154
M. Wt: 319.99 g/mol
InChI Key: PFPYGUXRHHVOTN-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol is a complex organic compound characterized by the presence of bromine, fluorine, nitro, and trifluoromethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol typically involves multiple steps, including halogenation, nitration, and the introduction of the trifluoromethoxy group. One common synthetic route may involve:

    Halogenation: Introduction of bromine and fluorine atoms to the phenol ring.

    Nitration: Addition of a nitro group (-NO2) to the aromatic ring.

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group (-OCF3) using appropriate reagents and conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens and nitro groups, the compound can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted phenols or aromatic ethers.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition due to its unique functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially inhibiting or activating specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol
  • 6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol

Uniqueness

6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H2BrF4NO4

Molecular Weight

319.99 g/mol

IUPAC Name

6-bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H2BrF4NO4/c8-2-1-3(9)6(17-7(10,11)12)4(5(2)14)13(15)16/h1,14H

InChI Key

PFPYGUXRHHVOTN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])OC(F)(F)F)F

Origin of Product

United States

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